molecular formula C16H12Cl2N2O3S B4594327 5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide

5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide

Cat. No.: B4594327
M. Wt: 383.2 g/mol
InChI Key: RQDKMBUYRPOLBT-UHFFFAOYSA-N
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Description

WAY-325480 is a chemical compound known for its potential applications in various scientific fields. It is identified by its chemical name, 5-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide. This compound has garnered interest due to its unique chemical structure and potential therapeutic applications, particularly in the treatment of cancer stem cells .

Scientific Research Applications

WAY-325480 has several scientific research applications, including:

Preparation Methods

The synthesis of WAY-325480 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved through the chlorination of phenoxyacetic acid.

    Formation of the thiazole ring: This involves the reaction of 4-methylthiazole with appropriate reagents to form the thiazole ring.

    Coupling reaction: The final step involves the coupling of the intermediate compounds to form WAY-325480.

Industrial production methods for WAY-325480 are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

WAY-325480 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of WAY-325480 may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Mechanism of Action

The mechanism of action of WAY-325480 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that WAY-325480 may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

WAY-325480 is unique in its chemical structure and properties, but it can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c1-9-8-24-16(19-9)20-15(21)14-5-3-11(23-14)7-22-13-4-2-10(17)6-12(13)18/h2-6,8H,7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDKMBUYRPOLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide
Reactant of Route 3
5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide
Reactant of Route 4
5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide
Reactant of Route 6
5-((2,4-Dichlorophenoxy)methyl)-N-(4-methylthiazol-2-yl)furan-2-carboxamide

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